

Leucomycin A13: A Technical Whitepaper on its Core Properties

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Compound of Interest

Compound Name: *Leucomycin A13*

Cat. No.: *B018742*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A13, a member of the 16-membered macrolide antibiotic family, is a naturally occurring compound isolated from *Streptomyces kitasatoensis*.^[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis, making it an agent of interest in the ongoing search for effective antimicrobial therapies.^{[2][3]} This technical guide provides an in-depth overview of the core properties of **Leucomycin A13**, including its physicochemical characteristics, biological activity, and mechanism of action. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development.

Physicochemical Properties

Leucomycin A13 is a complex macrocyclic lactone with the chemical formula $C_{41}H_{69}NO_{14}$.^[4] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	78897-52-6	[4]
Molecular Formula	C ₄₁ H ₆₉ NO ₁₄	
Molecular Weight	800.0 g/mol	
Appearance	White solid	
Solubility	Soluble in DMSO, ethanol, and methanol. Limited water solubility.	-
Storage	Store at -20°C	-

Biological Activity and Efficacy

The antibacterial activity of **Leucomycin A13** is primarily directed against Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC values for **Leucomycin A13** against several bacterial strains are summarized in Table 2.

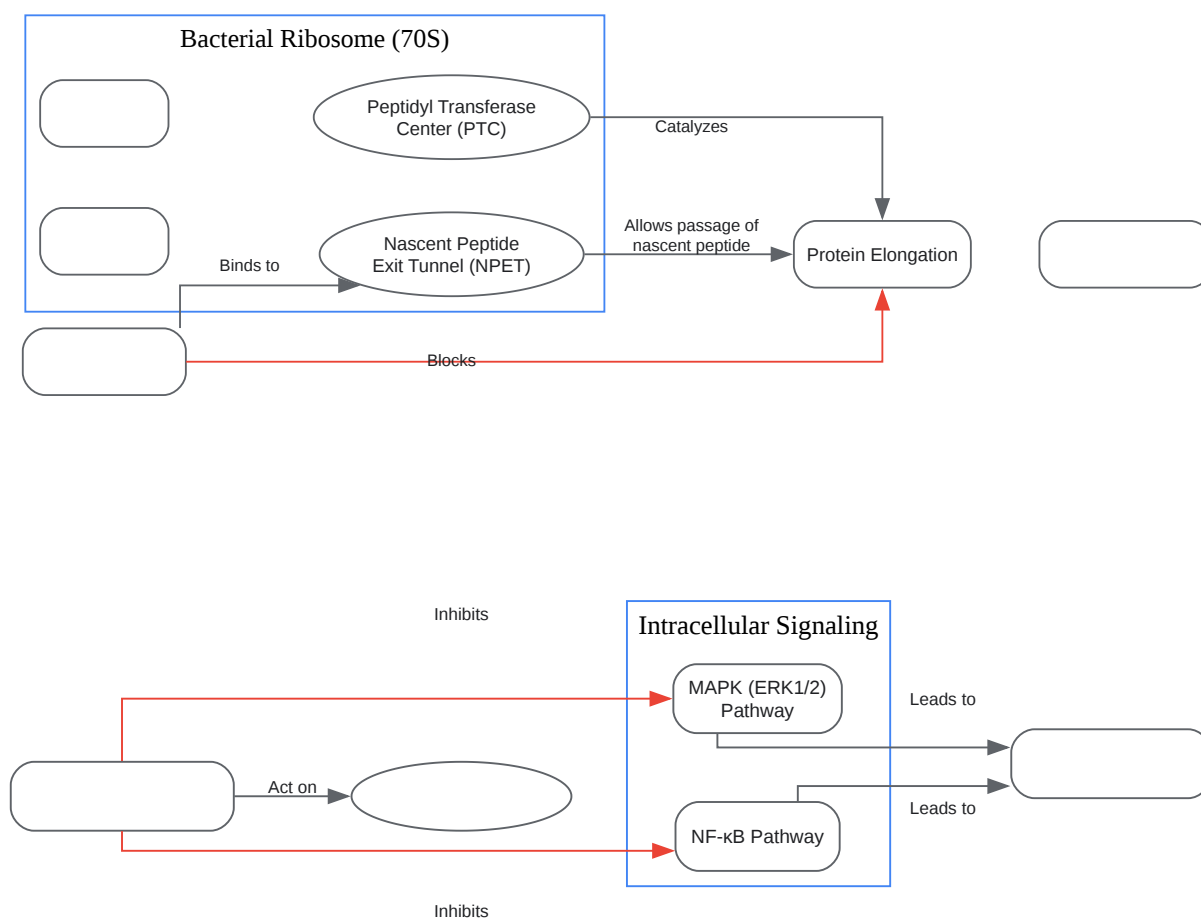
Bacterial Strain	MIC (µg/mL)	Reference
Bacillus subtilis	0.16	
Staphylococcus aureus	0.16	
Micrococcus luteus	0.08	
Escherichia coli	>10	

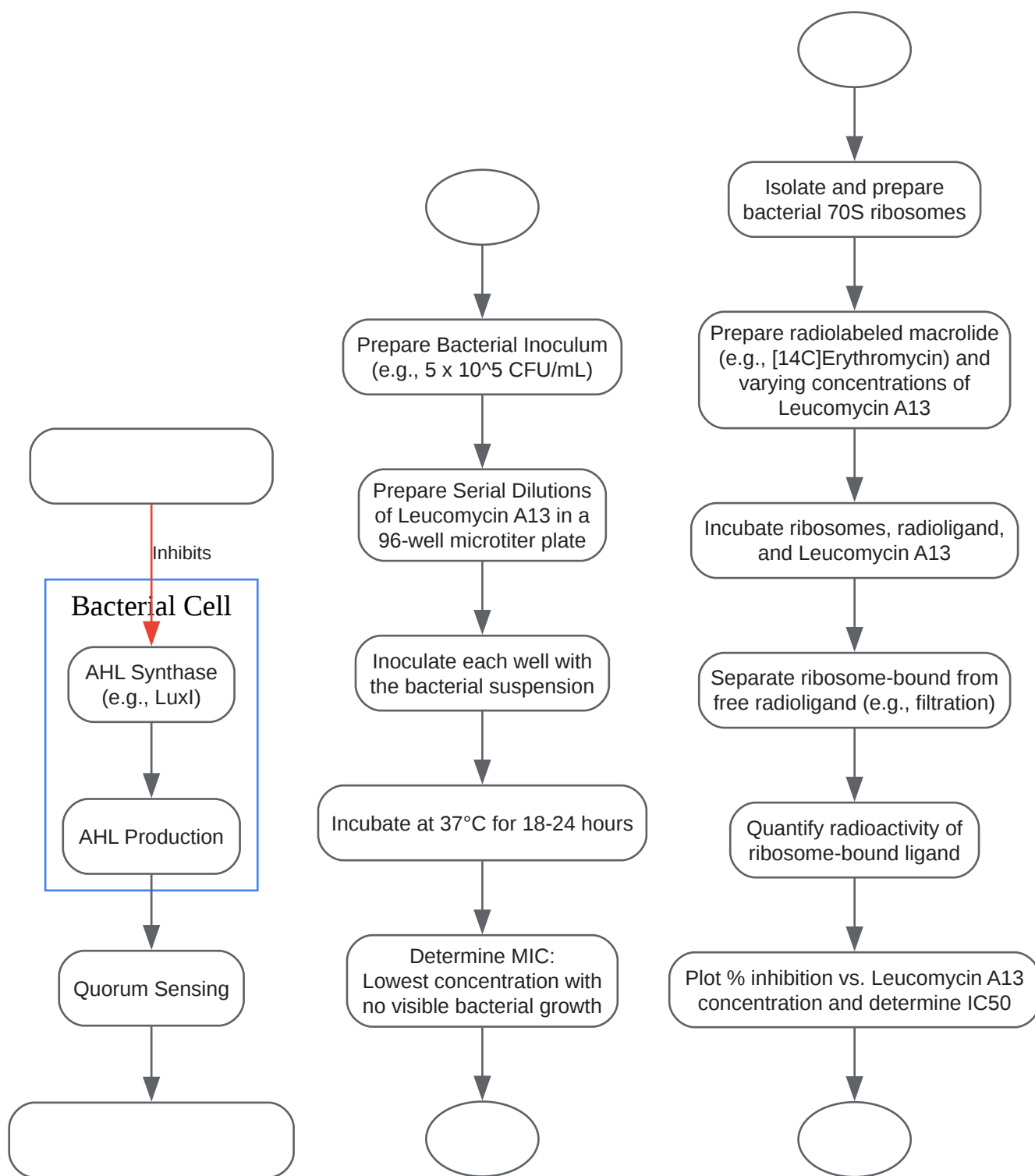
Mechanism of Action

Inhibition of Bacterial Protein Synthesis

The primary mechanism of action of **Leucomycin A13**, consistent with other macrolide antibiotics, is the inhibition of protein synthesis in bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome. The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains

emerge from the ribosome. By binding to this tunnel, **Leucomycin A13** sterically hinders the progression of the elongating polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis. This bacteriostatic action prevents the bacteria from producing essential proteins required for their growth and proliferation. The binding affinity of **Leucomycin A13** to the ribosome has been quantified with an IC₅₀ value of 1.2 μM in a radioligand binding assay.





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